- Deuterium-substituted tadalafil as PDE-5 inhibitors and their preparation and use in the treatment of PDE-5-mediated diseases, World Intellectual Property Organization, , ,
Cas no 960226-55-5 (Tadalafil-d3)

Tadalafil-d3 化学的及び物理的性質
名前と識別子
-
- Tadalafil-d3
- TADALAFIL-METHYL-D3
- Tadalafil D3
- (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione (ACI)
- Tadalafi-d3
- F91335
- SCHEMBL13147334
- MS-26556
- CS-0167296
- HY-90009S
- (6R,12aR)-Tadalafil-d3 (N-methyl-d3)
- 960226-55-5
- 1ST10246D3
- (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
-
- インチ: 1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3
- InChIKey: WOXKDUGGOYFFRN-WFMNTJQSSA-N
- SMILES: O=C1CN(C([2H])([2H])[2H])C(=O)[C@@H]2N1[C@H](C1C=CC3OCOC=3C=1)C1NC3C=CC=CC=3C=1C2
計算された属性
- 精确分子量: 389.13800
- 同位素质量: 392.15638633g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 1
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- XLogP3: 2.3
じっけんとくせい
- ゆうかいてん: 281-283°C
- PSA: 74.87000
- LogP: 2.08710
Tadalafil-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T004510-10mg |
Tadalafil-d3 |
960226-55-5 | 10mg |
$ 1596.00 | 2023-09-06 | ||
1PlusChem | 1P01CD19-1mg |
Tadalafil-d3 |
960226-55-5 | ≥99% deuterated forms (d1-d3) | 1mg |
$234.00 | 2024-04-19 | |
1PlusChem | 1P01CD19-10mg |
Tadalafil-d3 |
960226-55-5 | 99% | 10mg |
$1238.00 | 2024-04-19 | |
A2B Chem LLC | AW55581-1mg |
Tadalafil-d3 |
960226-55-5 | ≥99% deuterated forms (d1-d3) | 1mg |
$161.00 | 2024-07-18 | |
TRC | T004510-1mg |
Tadalafil-d3 |
960226-55-5 | 1mg |
$ 207.00 | 2023-09-06 | ||
ChemScence | CS-0167296-5mg |
Tadalafil-d3 |
960226-55-5 | 5mg |
$630.0 | 2022-04-26 | ||
1PlusChem | 1P01CD19-5mg |
Tadalafil-d3 |
960226-55-5 | 99% | 5mg |
$758.00 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T913222-1mg |
Tadalafil-d3 |
960226-55-5 | 98% | 1mg |
¥3,424.00 | 2022-08-31 | |
ChemScence | CS-0167296-1mg |
Tadalafil-d3 |
960226-55-5 | 1mg |
$220.0 | 2022-04-26 | ||
ChemScence | CS-0167296-10mg |
Tadalafil-d3 |
960226-55-5 | 10mg |
$1050.0 | 2022-04-26 |
Tadalafil-d3 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ; 1 h, 30 °C; 12 h, 110 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, 5 - 12 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.7 Solvents: Methanol ; 30 min, rt; 3 h, rt → 50 °C
Tadalafil-d3 Raw materials
Tadalafil-d3 Preparation Products
Tadalafil-d3 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Tadalafil-d3に関する追加情報
Professional Introduction to Tadalafil-d3 (CAS No. 960226-55-5)
Tadalafil-d3, a deuterated analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, is a compound of significant interest in the field of pharmaceutical research and development. With a CAS number of 960226-55-5, this isotope-labeled derivative has garnered attention for its potential applications in drug metabolism studies, pharmacokinetic analysis, and as a tool compound in biochemical assays. The introduction of deuterium atoms into the molecular structure not only enhances the stability of the compound but also allows for more precise tracking of its metabolic pathways in vivo and in vitro.
The chemical structure of Tadalafil-d3 closely resembles that of its parent compound, Tadalafil, with the primary distinction being the substitution of hydrogen atoms with deuterium atoms at specific positions. This modification imparts unique properties to the molecule, making it an invaluable tool for researchers studying the pharmacokinetics and pharmacodynamics of PDE5 inhibitors. The use of deuterated analogs is becoming increasingly prevalent in drug development due to their ability to provide insights into metabolic processes that are not achievable with non-deuterated counterparts.
In recent years, there has been a surge in research focused on understanding the mechanisms of action and metabolic pathways of PDE5 inhibitors like Tadalafil. Tadalafil-d3 has emerged as a critical compound in these studies, particularly in the context of drug-drug interactions and the identification of potential side effects associated with long-term use. The stability provided by the deuterium atoms allows for longer study durations without degradation, enabling researchers to gather comprehensive data on how these compounds interact with biological systems over extended periods.
One of the most compelling applications of Tadalafil-d3 is in clinical trial settings, where it can be used to monitor the absorption, distribution, metabolism, and excretion (ADME) properties of Tadalafil. By employing mass spectrometry techniques coupled with deuterium labeling, researchers can accurately quantify the parent compound and its metabolites, providing a clearer picture of how Tadalafil is processed within the body. This level of detail is crucial for optimizing dosing regimens and minimizing adverse effects.
Moreover, Tadalafil-d3 has found utility in preclinical studies aimed at understanding the role of PDE5 inhibitors in various therapeutic areas. For instance, research has indicated that PDE5 inhibitors may have applications beyond their primary use in treating erectile dysfunction and pulmonary arterial hypertension. Studies using Tadalafil-d3 have explored its potential benefits in cardiovascular health, neuroprotection, and even cancer therapy. These findings underscore the versatility of PDE5 inhibitors and highlight the importance of compounds like Tadalafil-d3 in advancing our understanding of their broader therapeutic potential.
The synthesis and characterization of Tadalafil-d3 require meticulous attention to detail to ensure high purity and isotopic enrichment. Advanced synthetic techniques are employed to introduce deuterium atoms at specific positions within the molecule while maintaining structural integrity. Once synthesized, rigorous analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are used to confirm the identity and purity of Tadalafil-d3.
Recent advancements in analytical chemistry have further enhanced the capabilities of using deuterated analogs like Tadalafil-d3. Techniques such as deuterium exchange mass spectrometry (DXMS) allow researchers to study protein-ligand interactions with unprecedented precision. This has opened new avenues for investigating how Tadalafil interacts with its target enzymes and how these interactions influence its overall efficacy and safety profile.
In conclusion, Tadalafil-d3 (CAS No. 960226-55-5) represents a significant advancement in pharmaceutical research tools. Its unique properties make it an indispensable compound for studying the pharmacokinetics, pharmacodynamics, and metabolic pathways of PDE5 inhibitors like Tadalafil. As research continues to uncover new therapeutic applications for these compounds, Tadalafil-d3 will undoubtedly play a pivotal role in shaping future treatments across multiple medical disciplines.
960226-55-5 (Tadalafil-d3) Related Products
- 171489-03-5(Desmethylene Tadalafil)
- 1173706-35-8(N-Octyl Nortadalafil)
- 171596-31-9(N-Butyl Nortadalafil)
- 171596-36-4(N-Desmethyl Tadalafil)
- 385769-84-6(Amino Tadalafil)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)




